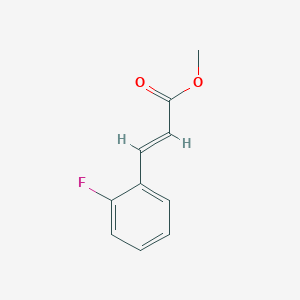

methyl (E)-3-(2-fluorophenyl)prop-2-enoate

Vue d'ensemble

Description

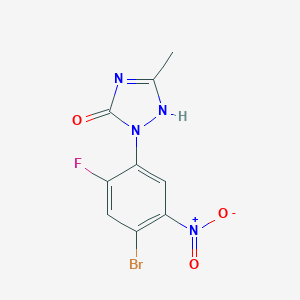

Molecular Structure Analysis

The molecular structure of “methyl (E)-3-(2-fluorophenyl)prop-2-enoate” is not explicitly provided in the search results .Physical And Chemical Properties Analysis

Some physical and chemical properties like melting point, boiling point, and density of “methyl (E)-3-(2-fluorophenyl)prop-2-enoate” can be found in chemical databases .Applications De Recherche Scientifique

Fluorescent Chemosensors

Methyl (E)-3-(2-fluorophenyl)prop-2-enoate and related compounds have been investigated for their potential applications as fluorescent chemosensors. 4-Methyl-2,6-diformylphenol (DFP), a compound with similar structural motifs, demonstrates the ability to develop chemosensors for detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors underscore the potential of structurally related compounds, like methyl (E)-3-(2-fluorophenyl)prop-2-enoate, in the development of new chemosensors for various analytical applications (Roy, 2021).

Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate, a compound related to methyl (E)-3-(2-fluorophenyl)prop-2-enoate, has been recognized for its bioactive precursor role in organic synthesis, contributing to a variety of pharmacological activities. Its versatility as a substrate and its significance in the synthesis of medical products highlight the importance of similar compounds in drug development and synthesis. The comprehensive review of synthetic routes and pharmaceutical applications demonstrates the critical role of these compounds in advancing medical research (Farooq & Ngaini, 2019).

Biophysical and Biomedical Applications

The development of novel imaging techniques and the exploration of fluorophores, including compounds similar to methyl (E)-3-(2-fluorophenyl)prop-2-enoate, have provided insights into their potential biophysical and biomedical applications. Methylene blue, for instance, has been utilized for intraoperative fluorescent imaging, demonstrating the versatility of fluorophoric compounds in medical diagnostics and treatment. This underscores the broader potential of methyl (E)-3-(2-fluorophenyl)prop-2-enoate in enhancing diagnostic techniques and therapeutic strategies (Cwalinski et al., 2020).

Environmental and Green Chemistry

The study of fluoroalkylation reactions, particularly in aqueous media, highlights the environmental significance of compounds like methyl (E)-3-(2-fluorophenyl)prop-2-enoate. These studies emphasize the need for environmentally friendly methods to incorporate fluorinated groups into target molecules, which is crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The push towards green chemistry practices in fluoroalkylation reactions showcases the potential environmental applications and the importance of sustainable approaches in chemical synthesis (Song et al., 2018).

Propriétés

IUPAC Name |

methyl (E)-3-(2-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGMSNMENPDWJB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-3-(2-fluorophenyl)prop-2-enoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.